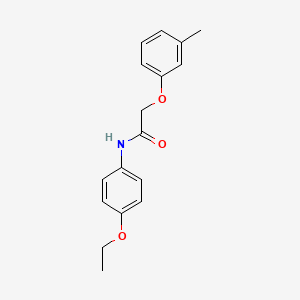

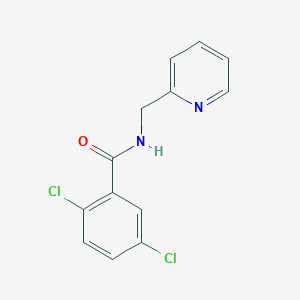

![molecular formula C13H10N4O4S B5556500 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole involves the reaction of secondary amines with easily accessible sulfonylbis(benzotriazole) to afford o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles through concurrent substitution and ring opening reactions (Katritzky et al., 2007). This synthesis route showcases the versatility of sulfonylbis(benzotriazole) derivatives in creating structurally diverse sulfamides and benzotriazoles under various conditions, including microwave irradiation.

Molecular Structure Analysis

Structural analyses of compounds similar to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole through X-ray diffraction studies reveal detailed insights into their molecular configurations. For instance, the study of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides critical data on crystal structures, indicating the non-conjugation of aryl rings to the tetrazole group, and highlights the significance of weak intermolecular interactions in the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole derivatives can lead to various functional groups and structures. For example, benzotriazol-1-yl-sulfonyl azide serves as a crystalline, stable diazotransfer reagent, facilitating the synthesis of amides, azido protected peptides, and other azides, showcasing the compound's versatility in organic synthesis (Katritzky et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Research has shown that derivatives of benzotriazole, including compounds similar to 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole, are versatile in synthetic chemistry. For instance, Katritzky et al. (2007) demonstrated the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole), showcasing the reactivity of benzotriazole derivatives in creating sulfamides under mild conditions (Katritzky et al., 2007). This work highlights the potential of such compounds in the development of new chemical entities with varied applications.

Material Science and Corrosion Inhibition

In material science, the benzotriazole derivatives, including those with nitro substituents, have been studied for their corrosion inhibition properties. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulphate solutions. They found that these compounds form protective films on copper surfaces, effectively inhibiting corrosion (Aramaki et al., 1991). This research underscores the importance of such chemical compounds in extending the life of metal components in various industrial applications.

Nitration Reactions and Synthesis of Nitro Compounds

Zolfigol et al. (2012) described the use of an ionic liquid for the efficient nitration of aromatic compounds, showcasing the relevance of nitro derivatives in the synthesis of nitroarenes. While not directly mentioning 1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole, this study emphasizes the broader application of nitration reactions in organic synthesis and the potential for derivatives of benzotriazole to participate in or facilitate such transformations (Zolfigol et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c1-9-6-7-10(17(18)19)8-13(9)22(20,21)16-12-5-3-2-4-11(12)14-15-16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLROBSFSQCHSII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

methanone](/img/structure/B5556433.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

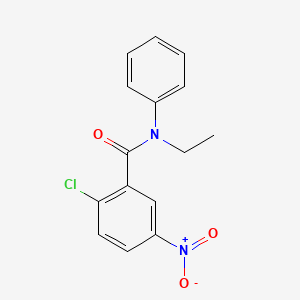

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)